molecular formula C17H20N4O3 B2422529 N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide CAS No. 1797078-15-9

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2422529
CAS No.: 1797078-15-9
M. Wt: 328.372
InChI Key: DFDNZWQETCQDDO-UHFFFAOYSA-N
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound consists of a morpholinopyrimidine moiety linked to a phenoxyacetamide group, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide typically involves a multistep process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxyacetamide moiety or the morpholinopyrimidine core are replaced with other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

    Anti-inflammatory activity: The compound inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) by downregulating their mRNA and protein expression levels.

    Anticancer activity: this compound exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide can be compared with other morpholinopyrimidine derivatives, such as:

This compound stands out due to its unique combination of anti-inflammatory and anticancer properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-17(13-24-14-4-2-1-3-5-14)19-12-15-18-7-6-16(20-15)21-8-10-23-11-9-21/h1-7H,8-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDNZWQETCQDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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